Cas no 131889-89-9 (Pregn-5-en-20-one,3-[(O-6-deoxy-3-O-methyl-b-D-glucopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl)oxy]-8,11,12,14,17-pentahydroxy-, (3b,11a,12b,14b,17a)-)

Pregn-5-en-20-one,3-[(O-6-deoxy-3-O-methyl-b-D-glucopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl)oxy]-8,11,12,14,17-pentahydroxy-, (3b,11a,12b,14b,17a)- structure
131889-89-9 structure
Product Name:Pregn-5-en-20-one,3-[(O-6-deoxy-3-O-methyl-b-D-glucopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl)oxy]-8,11,12,14,17-pentahydroxy-, (3b,11a,12b,14b,17a)-
CAS-Nr.:131889-89-9
MF:C42H68O17
MW:844.979135513306
CID:147695
PubChem ID:188404
Update Time:2025-04-19

Pregn-5-en-20-one,3-[(O-6-deoxy-3-O-methyl-b-D-glucopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl)oxy]-8,11,12,14,17-pentahydroxy-, (3b,11a,12b,14b,17a)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-[3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14,16-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,17-decahydrocyc
    • esculentin
    • 16-acetyl-8,11,12,14,16-pentahydroxyandrost-5-en-3-yl 6-deoxy-3-O-methylhexopyranosyl-(1->4)-2,6-dideoxy-3-O-methylhexopyranosyl-(1->4)-2,6-dideoxy-3-O-methylhexopyranoside
    • 4)-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl)oxy]-8,11,12,14,17-pentahydroxy-, (3b,11a,12b,14b,17a)-
    • 4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1&re
    • 4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1&reg
    • Pregn-5-en-20-one, 3-((O-6-deoxy-3-O-methyl-beta-D-glucopyranosyl-(1-4)-O-2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl-(1-4)-2,6-dideoxy-3-O-methyl-beta-D-arabino-hexopyranosyl)oxy)-8,11,12,14,17-pentahydroxy-, (3beta,11alpha,12beta,14beta,17alpha)-
    • 1-[3-[4-methoxy-5-[4-methoxy-5-[4-methoxy-6-methyl-3,5-bis(oxidanyl)oxan-2-yl]oxy-6-methyl-oxan-2-yl]oxy-6-methyl-oxan-2-yl]oxy-10,13-dimethyl-8,11,12,14,16-pentakis(oxidanyl)-1,2,3,4,7,9,11,12,15,17-decahydrocyclopenta[a]phenanthren-16-yl]ethanone
    • 1-[3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14,16-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,17-decahydrocyclopenta[a]phenanthren-16-yl]ethanone
    • 1-[3-[[5-[[5-[(3,5-dihydroxy-4-methoxy-6-methyl-2-oxanyl)oxy]-4-methoxy-6-methyl-2-oxanyl]oxy]-4-methoxy-6-methyl-2-oxanyl]oxy]-8,11,12,14,16-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,17-decahydrocyclopenta[a]phenanthren-16-yl]ethanone
    • DTXSID50927379
    • 131889-89-9
    • Esculentin Steroid
    • A809397
    • Pregn-5-en-20-one,3-[(O-6-deoxy-3-O-methyl-b-D-glucopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl)oxy]-8,11,12,14,17-pentahydroxy-, (3b,11a,12b,14b,17a)-
    • Inchi: 1S/C42H68O17/c1-19-29(44)34(53-9)30(45)37(56-19)59-33-21(3)55-28(16-26(33)52-8)58-32-20(2)54-27(15-25(32)51-7)57-24-11-12-38(5)23(14-24)10-13-41(49)35(38)31(46)36(47)39(6)17-40(48,22(4)43)18-42(39,41)50/h10,19-21,24-37,44-50H,11-18H2,1-9H3
    • InChI-Schlüssel: DPMVYTYRMGJDQQ-UHFFFAOYSA-N
    • Lächelt: OC12CC(C(C)=O)(CC1(C)C(C(C1C3(C)CCC(CC3=CCC21O)OC1CC(C(C(C)O1)OC1CC(C(C(C)O1)OC1C(C(C(C(C)O1)O)OC)O)OC)OC)O)O)O

Berechnete Eigenschaften

  • Genaue Masse: 844.44574
  • Monoisotopenmasse: 844.44565070g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 7
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 17
  • Schwere Atomanzahl: 59
  • Anzahl drehbarer Bindungen: 10
  • Komplexität: 1570
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 22
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topologische Polaroberfläche: 242Ų

Experimentelle Eigenschaften

  • PSA: 241.75
Empfohlene Lieferanten
上海嵘奥生物技术有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
上海嵘奥生物技术有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing Jubai Biopharm
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Wuhan ChemNorm Biotech Co.,Ltd.